molecular formula C18H15FO4 B10854922 Irg1-IN-1

Irg1-IN-1

Cat. No.: B10854922
M. Wt: 314.3 g/mol
InChI Key: DZXOXUPVMSOERA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRG1-IN-1 is a derivative of itaconic acid and functions as an inhibitor of immune-responsive gene 1 (IRG1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRG1-IN-1 involves the derivatization of itaconic acid. The specific synthetic routes and reaction conditions are not widely detailed in the literature.

Industrial Production Methods

Industrial production methods for this compound are not explicitly documented. the production of itaconic acid, a precursor for this compound, involves microbial fermentation processes using Aspergillus terreus, which can produce high levels of itaconic acid .

Chemical Reactions Analysis

Types of Reactions

IRG1-IN-1 undergoes various chemical reactions, including:

    Oxidation: Itaconate, the core structure of this compound, can undergo oxidation reactions.

    Reduction: Reduction reactions can modify the functional groups attached to the itaconate core.

    Substitution: Substitution reactions can occur at the carboxyl groups of itaconate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of itaconic acid, which can have different biological activities and properties .

Scientific Research Applications

IRG1-IN-1 has several scientific research applications:

Mechanism of Action

IRG1-IN-1 exerts its effects by inhibiting the activity of immune-responsive gene 1, which is responsible for the production of itaconate from cis-aconitate. Itaconate acts as a potent anti-inflammatory metabolite by inhibiting succinate dehydrogenase and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the suppression of pro-inflammatory cytokines and the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of immune-responsive gene 1, making it a valuable tool for studying the metabolic and immunological pathways regulated by itaconate. Its potential therapeutic applications in various diseases further highlight its significance .

Biological Activity

Irg1-IN-1 is a compound that targets the immune-responsive gene 1 (Irg1), which encodes an enzyme known as aconitate decarboxylase (ACOD1). This enzyme catalyzes the conversion of cis-aconitate to itaconic acid, a metabolite that plays a crucial role in modulating immune responses and metabolism in various biological contexts. The following sections detail the biological activity of this compound, emphasizing its effects on inflammation, immune modulation, and potential therapeutic applications.

Irg1 and Itaconic Acid Production

Irg1 is highly expressed in macrophages during inflammatory responses. Itaconic acid, produced by Irg1, has been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Salmonella enterica and Mycobacterium tuberculosis through the inhibition of isocitrate lyase, a key enzyme in bacterial metabolism . Studies indicate that silencing Irg1 expression in macrophages significantly decreases intracellular itaconic acid levels and impairs antimicrobial activity .

Inflammation Modulation

Role in Neuroinflammation

Research has demonstrated that Irg1 plays a protective role in neuroinflammatory conditions such as spinal cord injury (SCI). Overexpression of Irg1 in microglia has been shown to suppress inflammation induced by lipopolysaccharides (LPS) and improve motor function recovery post-injury . In contrast, knocking down Irg1 expression leads to heightened inflammatory responses and worsened outcomes in SCI models .

Ischemic Brain Injury

In models of ischemic brain injury, Irg1 expression is significantly upregulated. Mice deficient in Irg1 exhibit exacerbated brain damage and increased blood-brain barrier disruption compared to wild-type controls. This suggests that Irg1 is crucial for mitigating inflammation and protecting against ischemic damage .

Tumor Microenvironment

Effects on Tumor Growth

Irg1 has been implicated in tumor biology, particularly regarding its immunosuppressive functions within the tumor microenvironment. Deletion of Irg1 enhances the efficacy of anti-PD-(L)1 immunotherapy and suppresses tumor growth across multiple cancer types . Furthermore, overexpression of Irg1 in macrophages inhibits their polarization towards the M2 phenotype, which is associated with tumor progression . This indicates that targeting Irg1 could be a promising strategy for cancer therapy.

Table 1: Summary of Key Studies on Irg1 and Its Biological Activity

StudyModelKey Findings
Mouse macrophagesSilencing Irg1 reduces itaconic acid levels and antimicrobial activity.
Spinal Cord InjuryOverexpression of Irg1 suppresses LPS-induced inflammation and improves recovery.
Ischemic Brain InjuryIrg1 deficiency leads to increased brain injury and inflammation.
Tumor ModelsDeletion of Irg1 enhances anti-tumor immunity and suppresses growth of various cancers.
CholangiocarcinomaIRG1 overexpression inhibits M2 polarization and tumor progression.

Therapeutic Implications

The modulation of Irg1 presents significant therapeutic opportunities:

  • Cancer Therapy : Targeting Irg1 may enhance anti-tumor immunity and improve responses to immunotherapy.
  • Neuroprotection : Enhancing Irg1 activity could provide protective effects in neurodegenerative diseases or following acute injuries.
  • Infectious Diseases : Leveraging itaconic acid's antimicrobial properties might offer new strategies for treating bacterial infections.

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

(3Z)-2-benzyl-3-[(4-fluorophenyl)methylidene]butanedioic acid

InChI

InChI=1S/C18H15FO4/c19-14-8-6-13(7-9-14)11-16(18(22)23)15(17(20)21)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,20,21)(H,22,23)/b16-11-

InChI Key

DZXOXUPVMSOERA-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(/C(=C/C2=CC=C(C=C2)F)/C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=CC2=CC=C(C=C2)F)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.